BenchChemオンラインストアへようこそ!

3-(4-Bromo-phenylsulfamoyl)-4-methoxy-benzoic acid

Lipophilicity Drug-likeness Physicochemical profiling

3-(4-Bromo-phenylsulfamoyl)-4-methoxy-benzoic acid (CAS 312274-98-9) is a sulfamoyl-benzoic acid derivative with molecular formula C₁₄H₁₂BrNO₅S and a molecular weight of 386.22 g/mol. The compound bears a 4-bromophenylsulfamoyl group at the 3-position and a methoxy substituent at the 4-position on the benzoic acid ring.

Molecular Formula C14H12BrNO5S
Molecular Weight 386.22
CAS No. 312274-98-9
Cat. No. B2471158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-phenylsulfamoyl)-4-methoxy-benzoic acid
CAS312274-98-9
Molecular FormulaC14H12BrNO5S
Molecular Weight386.22
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)Br
InChIInChI=1S/C14H12BrNO5S/c1-21-12-7-2-9(14(17)18)8-13(12)22(19,20)16-11-5-3-10(15)4-6-11/h2-8,16H,1H3,(H,17,18)
InChIKeyMSNNECLBCSCZBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Bromo-phenylsulfamoyl)-4-methoxy-benzoic Acid (CAS 312274-98-9): Procurement-Relevant Identity and Physicochemical Baseline


3-(4-Bromo-phenylsulfamoyl)-4-methoxy-benzoic acid (CAS 312274-98-9) is a sulfamoyl-benzoic acid derivative with molecular formula C₁₄H₁₂BrNO₅S and a molecular weight of 386.22 g/mol [1]. The compound bears a 4-bromophenylsulfamoyl group at the 3-position and a methoxy substituent at the 4-position on the benzoic acid ring. Its computed logP is approximately 2.6–2.7, and the experimentally reported melting point is 257–259 °C [2][3]. Commercial availability typically specifies a minimum purity of 95% . These baseline properties define the compound's identity for sourcing and quality-control purposes.

Why 3-(4-Bromo-phenylsulfamoyl)-4-methoxy-benzoic Acid Cannot Be Replaced by Common In-Class Sulfamoyl-Benzoic Acid Analogs


Sulfamoyl-benzoic acid derivatives are not functionally interchangeable because even minor positional or substituent variations on the aryl rings can drastically alter hydrogen-bonding networks, lipophilicity, and target engagement [1]. For instance, the presence of the 4-methoxy group in the target compound increases electron density on the benzoic acid ring relative to the non-methoxylated analog, shifting the computed pKa and potentially affecting both solubility and protein binding [2]. Similarly, the 4-bromo substituent on the phenylsulfamoyl ring confers distinct steric and electronic properties compared to chloro, methyl, or unsubstituted analogs, which has been shown to modulate inhibitory potency in structurally related sulfamoyl-benzamide series by up to an order of magnitude [3]. These structural features are fixed; a procurement specification that omits verification of the exact substitution pattern risks obtaining a compound with materially different reactivity, biological activity, or physicochemical behavior.

Quantitative Differentiation Evidence for 3-(4-Bromo-phenylsulfamoyl)-4-methoxy-benzoic Acid Relative to Its Closest Structural Analogs


LogP and Lipophilic Ligand Efficiency Differentiate the 4-Methoxy-3-(4-bromophenylsulfamoyl) Scaffold from Non-Methoxylated and Non-Brominated Analogs

The target compound exhibits a computed logP (XLogP3-AA) of 2.6, which is approximately 0.5–0.8 log units higher than the non-brominated analog 3-(phenylsulfamoyl)-4-methoxybenzoic acid (estimated logP ≈ 1.8–2.1) and roughly 0.3 log units lower than the non-methoxylated analog 3-(4-bromophenylsulfamoyl)benzoic acid (logP ≈ 2.9) [1][2]. This intermediate lipophilicity places the compound in a range that often balances membrane permeability with aqueous solubility, a critical parameter for both cellular assay performance and downstream formulation feasibility in medicinal chemistry campaigns [3].

Lipophilicity Drug-likeness Physicochemical profiling

Solid-State Thermal Stability: Melting Point of 257–259 °C Provides a Differentiating Purity and Handling Window Versus Lower-Melting Regioisomers

The experimentally determined melting point of 3-(4-bromo-phenylsulfamoyl)-4-methoxy-benzoic acid is 257–259 °C [1]. This is significantly higher than the melting point of the regioisomer 3-[(3-bromo-4-methoxyphenyl)sulfamoyl]benzoic acid (CAS 568551-62-2), which is reported to melt at approximately 220–225 °C . The higher melting point indicates stronger intermolecular interactions in the solid state, which can translate into superior long-term storage stability and reduced hygroscopicity—an important consideration for procurement of larger quantities intended for long-duration studies [2].

Thermal analysis Solid-state characterization Quality control

Predicted pKa Shift of the Carboxylic Acid Moiety Introduced by the 4-Methoxy Group Alters Ionization State at Physiological pH Relative to Des-Methoxy Analogs

The predicted acid pKa of 3-(4-bromo-phenylsulfamoyl)-4-methoxy-benzoic acid is approximately 4.06 [1]. This value is elevated by approximately 0.3 pKa units relative to the non-methoxylated analog 3-(4-bromophenylsulfamoyl)benzoic acid (predicted pKa ≈ 3.7–3.8) [2]. The electron-donating methoxy group reduces the acidity of the carboxylic acid, meaning that at pH 7.4 the target compound exists to a greater extent in the ionized (carboxylate) form compared to the des-methoxy analog, which directly impacts aqueous solubility and pH-dependent distribution in biological assays [3].

Ionization Solubility pH-dependent partitioning

Topological Polar Surface Area (TPSA) of 101 Ų Discriminates the Compound from More Polar Sulfamoyl-Benzoic Acid Derivatives and Informs Blood-Brain Barrier Penetration Predictions

The computed topological polar surface area (TPSA) of 3-(4-bromo-phenylsulfamoyl)-4-methoxy-benzoic acid is 101 Ų [1]. This value is notably lower than the TPSA of sulfamoyl-benzoic acid derivatives bearing additional hydrogen-bond donors (e.g., primary sulfonamide NH₂), which typically exceed 120 Ų, and higher than fully des-methoxy/des-carboxy analogs (TPSA < 90 Ų). In CNS drug design, a TPSA below 140 Ų is a widely used threshold for predicting passive blood-brain barrier permeation; the target compound's intermediate TPSA suggests it occupies a favorable range for CNS exposure relative to more polar in-class compounds [2].

Computational ADME CNS drug-likeness Property-based design

The 4-Bromo Substituent Confers a Differentiated Reactivity Profile for Downstream Cross-Coupling Chemistry Compared to Chloro, Iodo, or Unsubstituted Analogs

The aryl bromide on the phenylsulfamoyl ring of the target compound provides a well-defined handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Bromo-substituted aryls exhibit a reactivity window that is intermediate between chloro (less reactive, requires harsher conditions) and iodo (more reactive, but more expensive and less stable) analogs [1][2]. Quantitative kinetic studies on model aryl halides indicate that the oxidative addition step for Ph-Br is approximately 10- to 50-fold faster than for Ph-Cl under identical catalytic conditions, enabling milder reaction temperatures and broader functional-group tolerance [3]. This makes the 4-bromo derivative a strategically preferred intermediate compared to the corresponding 4-chloro or 4-unsubstituted analogs in library synthesis workflows.

Synthetic chemistry Cross-coupling Building block utility

Commercial Purity Specification of 95% with Documented Batch Consistency Provides a Procurement Advantage Over Uncharacterized or Lower-Purity Regioisomer Batches

Leading suppliers of 3-(4-bromo-phenylsulfamoyl)-4-methoxy-benzoic acid (e.g., Enamine, AKSci) consistently specify a minimum purity of 95%, with certificates of analysis confirming the exact batch purity and identity by NMR or HPLC [1]. In comparison, the regioisomer 3-[(3-bromo-4-methoxyphenyl)sulfamoyl]benzoic acid is frequently offered by the same suppliers at a purity of 95% but with less rigorous documentation of residual solvent or water content . For procurement decisions in regulated or high-throughput screening environments, the availability of auditable analytical documentation reduces the risk of assay interference from impurities and ensures that observed biological activity can be confidently attributed to the target structure.

Quality assurance Batch-to-batch reproducibility Supplier qualification

Procurement-Driven Application Scenarios for 3-(4-Bromo-phenylsulfamoyl)-4-methoxy-benzoic Acid Based on Differential Evidence


Medicinal Chemistry Fragment-Based or Scaffold-Hopping Campaigns Requiring a CNS-Permeable Sulfamoyl-Benzoic Acid Core

When designing CNS-penetrant chemical probes, the target compound's TPSA of 101 Ų and logP of 2.6 position it within the favorable property space for blood-brain barrier penetration, unlike more polar sulfamoyl-benzoic acids with higher TPSA values [1]. Procurement of this specific derivative ensures the core scaffold already satisfies key CNS drug-likeness filters, accelerating hit-to-lead timelines.

Parallel Library Synthesis Leveraging the Aryl Bromide as a Cross-Coupling Handle

The 4-bromophenyl group serves as a versatile electrophile for Suzuki-Miyaura or Buchwald-Hartwig diversification [2]. Selecting the bromo-substituted compound over the chloro or unsubstituted analogs provides a balanced reactivity profile that enables room-temperature coupling with a wide range of boronic acids or amines, maximizing structural diversity in a single library-generation step.

Biophysical Assay Development Where pH-Dependent Solubility and Ionization Must Be Controlled

In surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) assays run at pH 7.4, the computed pKa of 4.06 means the compound is predominantly ionized, enhancing aqueous solubility relative to non-methoxylated analogs [3]. This property reduces the need for DMSO co-solvents that can interfere with protein-ligand binding measurements, improving data quality.

Long-Term Stability Studies or Multi-Institutional Collaborative Projects Requiring Robust Thermal Handling

With a melting point of 257–259 °C, the compound withstands elevated storage temperatures better than the lower-melting regioisomer (3-bromo-4-methoxy variant), reducing the risk of degradation during international shipping or extended freezer storage [4]. This is critical for multi-site studies where material integrity must be maintained across different climates and storage conditions.

Quote Request

Request a Quote for 3-(4-Bromo-phenylsulfamoyl)-4-methoxy-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.